Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride
Description
Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride (CAS: 1333839-80-7) is a chiral carbamate derivative featuring a benzyloxycarbonyl (Cbz) protecting group and a (2R)-2-aminopropylamine moiety. This compound is widely utilized in pharmaceutical synthesis as an intermediate for chiral amines, particularly in the development of bioactive molecules targeting neurological and cardiovascular systems. Its stereochemistry at the 2-position of the propyl chain distinguishes it from racemic analogs, influencing its binding affinity and metabolic stability .
Properties
IUPAC Name |
benzyl N-[(2R)-2-aminopropyl]carbamate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2.ClH/c1-9(12)7-13-11(14)15-8-10-5-3-2-4-6-10;/h2-6,9H,7-8,12H2,1H3,(H,13,14);1H/t9-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPMPQSQLDKMQRB-SBSPUUFOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)OCC1=CC=CC=C1)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CNC(=O)OCC1=CC=CC=C1)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride typically involves the reaction of benzyl chloroformate with (2R)-2-aminopropylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and solvent choice, to optimize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
Oxidation: Formation of corresponding oxidized derivatives.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Medicinal Chemistry
Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride has garnered attention for its potential therapeutic applications, particularly as an inhibitor of cholinesterase enzymes, which are crucial in neurotransmitter regulation. Its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) positions it as a candidate for treating neurodegenerative diseases such as Alzheimer's disease. The compound's structure allows it to interact effectively with the active sites of these enzymes, leading to decreased activity and potential amelioration of cognitive decline symptoms.
Organic Synthesis
This compound serves as a valuable building block in organic synthesis. It is utilized in the preparation of complex molecules, including peptides and other derivatives. The ability to undergo various chemical reactions—such as oxidation, reduction, and nucleophilic substitution—enhances its versatility in synthetic chemistry.
Common Reactions :
- Oxidation : Using agents like hydrogen peroxide.
- Reduction : Employing lithium aluminum hydride or sodium borohydride.
- Substitution : Involving nucleophiles to form substituted carbamates.
Biological Research
In biological studies, this compound is used to investigate enzyme-substrate interactions and protein modifications. Its capacity to form covalent bonds with enzyme active sites allows researchers to explore mechanisms of enzyme inhibition and modulation, which are critical for understanding various biochemical pathways .
Case Study 1: Cholinesterase Inhibition
Research has demonstrated that this compound effectively inhibits AChE and BuChE. Molecular docking studies reveal favorable interactions with key residues within these enzymes, suggesting that the compound's structural features significantly enhance its inhibitory potential. Such findings indicate its promise in developing treatments for Alzheimer's disease and other cognitive disorders.
Case Study 2: Synthesis of Peptides
This compound has been employed in the synthesis of bioactive peptides. For instance, it acts as an intermediate in the formation of peptide bonds through standard coupling reactions. The ability to modify the benzyl group further allows for the creation of diverse peptide structures tailored for specific biological activities .
Summary of Applications
| Field | Application |
|---|---|
| Medicinal Chemistry | Inhibition of cholinesterase enzymes; potential treatment for neurodegenerative diseases |
| Organic Synthesis | Building block for complex organic molecules; versatile reactions including oxidation and reduction |
| Biological Research | Study of enzyme-substrate interactions; investigation of protein modifications |
Mechanism of Action
The mechanism of action of Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity and affecting various biochemical pathways .
Comparison with Similar Compounds
Substituent Variations in Carbamate Derivatives
Key Observations :
- Halogen vs. Amine Substituents : The bromo group in 39945-54-5 increases electrophilicity, making it suitable for nucleophilic substitution reactions, unlike the amine-terminated analogs .
- Cyclic vs. Linear Structures : The cyclobutyl derivative (1454648-83-9) introduces conformational constraints, which may enhance target selectivity but reduce metabolic stability .
Protecting Group Variations
- Cbz (Benzyloxycarbonyl) vs. Boc (tert-butoxycarbonyl): Cbz Group: Present in the target compound, it is acid-labile and commonly used in peptide synthesis. However, it requires hydrogenolysis for deprotection, which may limit compatibility with reducible functional groups . Boc Group: Found in analogs like tert-butyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate (CAS: 880545-32-4), this group is base-labile and thermally stable, offering orthogonal protection strategies .
Stereochemical and Salt Form Differences
- Chiral Center: The (R)-configuration in the target compound contrasts with racemic mixtures or (S)-isomers (e.g., 1-Cbz-Amino-2-methylaminoethane hydrochloride, CAS: 277328-34-4), which may exhibit divergent binding to enantioselective targets like G-protein-coupled receptors .
- Hydrochloride Salt : The presence of HCl in the target compound enhances water solubility compared to free-base analogs (e.g., 46460-73-5), facilitating purification and formulation .
Biological Activity
Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride, a chiral compound, has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis. This article delves into its biological activity, mechanisms of action, and relevant research findings.
This compound is characterized by its molecular formula and is known to exhibit significant interactions with biological targets. The compound's structure allows it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which are essential for its biological activity .
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors:
- Enzyme Inhibition : The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. This mechanism is crucial in therapeutic contexts where enzyme regulation is necessary.
- Receptor Interaction : It may also interact with cell surface receptors, triggering signaling pathways that result in various biological effects. Such interactions can influence cellular processes like proliferation and apoptosis .
Biological Activity
- Anticonvulsant Properties : Research indicates that derivatives related to this compound exhibit anticonvulsant activities. For instance, compounds within this class have shown effectiveness in reducing seizure activity in animal models, with some derivatives outperforming traditional anticonvulsants like phenobarbital .
- Enzyme-Substrate Interactions : The compound is utilized in studies examining enzyme-substrate interactions, particularly in the context of drug metabolism and pharmacokinetics. Its ability to modify enzyme activity makes it a valuable tool in biochemical research .
- Potential Therapeutic Applications : The compound's mechanism suggests potential applications in treating conditions such as epilepsy and other neurological disorders due to its ability to modulate neurotransmitter systems .
Case Studies and Research Findings
Several studies have highlighted the biological significance of this compound:
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for achieving high enantiomeric purity in Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride?
- Methodological Answer : Enantioselective synthesis can be achieved using chiral auxiliaries or enantiomerically pure starting materials. For example, (2R)-2-aminopropyl intermediates can be prepared via asymmetric hydrogenation of ketimines or enzymatic resolution of racemic precursors . The carbamate group is introduced via reaction with benzyl chloroformate under controlled pH (6–8) to avoid racemization. Final hydrochloride salt formation is performed using HCl in anhydrous ether, followed by recrystallization from ethanol/water to enhance purity .
Q. Which analytical techniques are critical for confirming the stereochemical integrity of this compound?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak® IA or IB column with a hexane/isopropanol mobile phase to resolve enantiomers and determine enantiomeric excess (≥99% for high-purity batches) .
- X-ray Crystallography : Single-crystal analysis (e.g., using SHELXL ) confirms absolute configuration. For example, the (2R) stereochemistry is validated by anomalous dispersion effects in the refined structure .
- Optical Rotation : Compare [α]D²⁵ values against literature standards (e.g., +15° to +18° in methanol for the R-enantiomer) .
Q. How should researchers handle and store this compound to maintain stability?
- Methodological Answer :
- Storage : Store in airtight containers under inert gas (N₂/Ar) at 0–5°C to prevent hydrolysis of the carbamate group. The hydrochloride salt is hygroscopic; use desiccants (silica gel) to avoid clumping .
- Safety : Wear nitrile gloves, safety goggles, and lab coats. Avoid inhalation of dust; use fume hoods during weighing. In case of skin contact, rinse immediately with water for ≥15 minutes .
Advanced Research Questions
Q. How does the hydrochloride counterion influence solubility and crystallinity compared to the free base?
- Methodological Answer : The hydrochloride salt enhances aqueous solubility (e.g., ~50 mg/mL in water at 25°C vs. <5 mg/mL for the free base) due to ionic interactions. However, it may reduce crystallinity in polar solvents. For crystallization trials, use mixed solvents like acetone/water (7:3 v/v) to obtain monoclinic crystals suitable for diffraction studies . Thermal gravimetric analysis (TGA) shows decomposition onset at 185–189°C, consistent with carbamate stability under standard handling conditions .
Q. What strategies resolve racemization during N-carbamate functionalization under basic conditions?
- Methodological Answer : Racemization at the (2R)-amine center can occur above pH 7. Mitigation strategies include:
- Low-Temperature Reactions : Conduct benzyl chloroformate reactions at 0–5°C.
- Bulky Bases : Use Hünig’s base (DIPEA) instead of trimethylamine to minimize base-catalyzed racemization .
- In Situ Monitoring : Track optical rotation or chiral HPLC retention times during synthesis to detect early-stage racemization .
Q. What are the challenges in characterizing polymorphic forms of this compound?
- Methodological Answer : Polymorphism is rare but critical for reproducibility. Use differential scanning calorimetry (DSC) to identify melting endotherms (e.g., sharp peak at 185–189°C for Form I). Pair with variable-temperature X-ray powder diffraction (VT-XRPD) to detect phase transitions. For hygroscopic samples, dynamic vapor sorption (DVS) analysis quantifies moisture uptake, which can induce form conversion .
Critical Analysis of Contradictions
- Racemization Thresholds : suggests racemization is negligible below pH 8, while notes partial racemization (2–5%) even at pH 7.5. Researchers should validate conditions with chiral HPLC for each batch.
- Hygroscopicity : Safety data in classifies the compound as non-hygroscopic, but and emphasize strict desiccation. This discrepancy may arise from batch-specific impurities; always conduct Karl Fischer titration for residual water.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
